o,o,o-Triphenyl phosphoroselenoate
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Overview
Description
. This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves specific reaction conditions and reagents. One common method includes the reaction of thioamides with α-haloketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-Hydroxy-4-methyl-2(3H)-thiazolethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
3-Hydroxy-4-methyl-2(3H)-thiazolethione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
3-Hydroxy-4-methyl-2(3H)-thiazolethione can be compared with other thiazole derivatives, such as:
- 3-Hydroxy-2-methyl-4(3H)-thiazolethione
- 4-Hydroxy-3-methyl-2(3H)-thiazolethione These compounds share similar structures but differ in the position of functional groups, which can affect their chemical reactivity and biological activity. The uniqueness of 3-Hydroxy-4-methyl-2(3H)-thiazolethione lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
CAS No. |
7248-72-8 |
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Molecular Formula |
C18H15O3PSe |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
triphenoxy(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C18H15O3PSe/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H |
InChI Key |
HBBUFSIXRWHPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=[Se])(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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